Technical Guide & Safety Data Protocol: Handling and Application of 5-Bromo-6-fluoro-N-methylpyridin-2-amine
Technical Guide & Safety Data Protocol: Handling and Application of 5-Bromo-6-fluoro-N-methylpyridin-2-amine
Executive Summary
In modern drug discovery and agrochemical development, highly functionalized heteroaromatic rings are essential scaffolds. 5-Bromo-6-fluoro-N-methylpyridin-2-amine (CAS: 2385661-70-9) is a highly versatile, di-halogenated aminopyridine building block[]. Its unique substitution pattern—a secondary N-methylamine at C2, a bromine atom at C5, and a fluorine atom at C6—makes it an ideal precursor for synthesizing complex ATP-competitive kinase inhibitors, where the aminopyridine core frequently serves as a critical hinge-binding motif[2].
However, the same structural features that make this compound synthetically valuable also impart significant toxicological risks. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a deep mechanistic understanding of the compound's reactivity and hazard profile, alongside self-validating protocols for safe handling and regioselective functionalization.
Physicochemical Profiling & Structural Causality
Understanding the physicochemical properties of 5-Bromo-6-fluoro-N-methylpyridin-2-amine is the first step in predicting its behavior in both biological systems and synthetic workflows.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Mechanistic Implication |
| CAS Number | 2385661-70-9[] | Unique identifier for safety and inventory tracking. |
| Molecular Formula | C6H6BrFN2[] | Indicates a highly halogenated, electron-deficient core. |
| Molecular Weight | 205.03 g/mol [] | Low molecular weight facilitates high atom economy in coupling. |
| C5-Bromine Site | Highly activated for oxidative addition | Primed for Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald) due to lowered LUMO[3]. |
| C6-Fluorine Site | Activated for SNAr | The highly electronegative fluorine, adjacent to the pyridine nitrogen, acts as an excellent leaving group for nucleophiles. |
| C2-Amine Site | Hydrogen bond donor/acceptor | Essential for interacting with the kinase hinge region; susceptible to oxidation if improperly stored[2]. |
Structural Causality: The electron-withdrawing nature of both the fluorine and bromine atoms significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This electronic deficiency makes the C5 position highly susceptible to oxidative addition by low-valent transition metals[3], while simultaneously activating the C6 position for Nucleophilic Aromatic Substitution (SNAr).
Toxicological Assessment & Hazard Causality
Handling halogenated aminopyridines requires rigorous safety protocols due to their acute neurotoxicity. The hazard profile of 5-Bromo-6-fluoro-N-methylpyridin-2-amine can be extrapolated from its pharmacophore and analogous halogenated pyridines[4].
The Mechanism of Aminopyridine Neurotoxicity
Aminopyridines are potent, selective blockers of voltage-gated potassium (Kv) channels[5]. Mechanistically, they bind to the intracellular pore of the Kv channel, preventing the efflux of potassium ions during the repolarization phase of the neuronal action potential[5].
-
Causality: This blockade prolongs the action potential duration, leading to an extended depolarization phase. This triggers an excessive influx of calcium ions at presynaptic terminals, resulting in massive, uncontrolled neurotransmitter release[5].
-
Clinical Manifestation: Exposure leads to severe central and peripheral nervous system hyperexcitability. Symptoms include diaphoresis, delirium, choreathetoid movements, tremors, and potentially fatal status epilepticus[5].
-
Halogen Exacerbation: The addition of lipophilic halogens (Br, F) to the pyridine core significantly increases the molecule's partition coefficient (log P). This enhanced lipophilicity accelerates dermal penetration and facilitates rapid crossing of the blood-brain barrier (BBB), amplifying the acute neurotoxic risk during laboratory handling.
Table 2: GHS Hazard Classification (Extrapolated)
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity (Oral/Dermal) | Category 3 | Danger | H301 + H311: Toxic if swallowed or in contact with skin[4]. |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[4]. |
| Serious Eye Damage | Category 2 | Warning | H319: Causes serious eye irritation[4]. |
| STOT - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation[4]. |
Self-Validating Handling & Storage Protocols
To mitigate the risks outlined above, the following self-validating handling system must be employed.
Step-by-Step Handling Methodology
-
Environmental Isolation: All weighing, transferring, and reaction setups MUST be performed inside a certified, externally exhausted fume hood.
-
Causality: Prevents inhalation of aerosolized particulates, which can rapidly induce respiratory irritation and systemic absorption[4].
-
-
Advanced PPE (Double-Gloving): Operators must wear chemical safety goggles, a lab coat, and double-layered nitrile gloves .
-
Causality: Standard single-ply latex or thin nitrile gloves are insufficient. The high lipophilicity of the fluorinated/brominated core allows it to permeate standard glove materials rapidly. Double-gloving provides a critical time buffer for safe removal if contamination occurs.
-
-
Static Mitigation: Use an anti-static gun (Zerostat) and grounded spatulas when weighing the solid.
-
Causality: Halogenated powders often carry static charges, leading to unpredictable aerosolization and contamination of the balance area.
-
-
Storage Conditions: Store at 2-8°C in a tightly sealed, amber glass container backfilled with Argon or Nitrogen.
-
Causality: The secondary N-methylamine is susceptible to slow atmospheric oxidation, while the halogens can undergo photo-degradation. Inert, cold, dark storage preserves chemical integrity.
-
Caption: Workflow for the safe handling and processing of halogenated aminopyridines.
Experimental Workflow: Regioselective Suzuki-Miyaura Cross-Coupling
The primary synthetic utility of 5-Bromo-6-fluoro-N-methylpyridin-2-amine lies in its ability to undergo transition-metal-catalyzed cross-coupling[3]. The challenge is achieving regioselectivity: functionalizing the C5-bromine position without triggering an SNAr reaction at the C6-fluorine position.
Protocol: Regioselective C5-Arylation
This protocol utilizes a mild base and a highly active palladium catalyst to selectively target the C-Br bond[2].
-
Reagent Preparation (Inert Atmosphere):
-
In a flame-dried Schlenk flask under argon, combine 5-Bromo-6-fluoro-N-methylpyridin-2-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Causality: Argon prevents the oxidation of the Pd(0) active species. Pd(dppf)Cl₂ provides a bidentate ligand framework with a wide bite angle, which accelerates the reductive elimination step, thereby outcompeting off-target side reactions[2].
-
-
Solvent & Base Addition:
-
Add degassed 1,4-Dioxane (0.2 M) followed by an aqueous solution of Na₂CO₃ (2.0 equiv, 1M).
-
Causality: Degassing prevents oxygen-mediated homocoupling of the boronic acid. Na₂CO₃ is chosen specifically because it is basic enough to form the reactive boronate complex required for transmetalation, but mild enough to prevent nucleophilic attack (SNAr) on the C6-fluoro position[3].
-
-
Thermal Activation:
-
Heat the biphasic mixture to 85°C for 4-6 hours with vigorous stirring.
-
Causality: 85°C provides the precise thermal energy required to overcome the activation barrier for oxidative addition into the C-Br bond, without providing enough energy to degrade the secondary amine or cleave the C-F bond.
-
-
Self-Validation (LC-MS Tracking):
-
Sample the organic layer every 2 hours.
-
Validation Metric: The starting material exhibits a distinct 1:1 isotopic doublet in the mass spectrum due to the ⁷⁹Br and ⁸¹Br isotopes. The reaction is validated as complete when this exact doublet entirely disappears and is replaced by a single mass peak corresponding to the cross-coupled product.
-
Caption: Regioselective functionalization pathways for 5-Bromo-6-fluoro-N-methylpyridin-2-amine.
References
- BOC Sciences.CAS 2385661-70-9 (5-Bromo-6-fluoro-N-methylpyridin-2-amine) Technical Data.
- Sigma-Aldrich.SAFETY DATA SHEET: 2-aminopyridine (Hazard Extrapolation).
- NIH PubMed Central (PMC).4-Aminopyridine Toxicity: a Case Report and Review of the Literature.
- ACS Publications.Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- RSC Publishing.A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
Sources
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
